

# Spectroscopic Analysis of Piperidinyl Propanoic Acid Isomers: A Technical Overview

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## Compound of Interest

Compound Name: 3-(Piperidin-3-yl)propanoic acid

Cat. No.: B154938

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for isomers of piperidinyl propanoic acid. Despite a thorough search of available scientific literature and databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(Piperidin-3-yl)propanoic acid** could not be located. This document therefore presents the available data for the closely related isomers, 3-(Piperidin-1-yl)propanoic acid and 3-(Piperidin-4-yl)propanoic acid, to serve as a comparative reference.

## Summary of Spectroscopic Data

The following tables summarize the available spectroscopic data for the 1- and 4-isomers of piperidinyl propanoic acid.

Table 1: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Mass Spectrometry Data
3-(Piperidin-1-yl)propanoic acid	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>	157.21 g/mol	Data available through NIST Mass Spectrometry Data Center.
3-(Piperidin-4-yl)propanoic acid	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>	157.21 g/mol	Not explicitly found.

Table 2: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions	Source
3-(Piperidin-1-yl)propanoic acid	ATR-IR spectra available.	Aldrich

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	NMR Data	Source
3-(Piperidin-1-yl)propanoic acid hydrochloride	<sup>1</sup> H NMR spectra available.	Chemical Block, Russia

## Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced data were not available in the public domain. However, the following provides a general methodology for the spectroscopic analysis of compounds such as piperidiny propanoic acid derivatives.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small quantity of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>) in an NMR tube.

- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$ . Key parameters include the number of scans, relaxation delay, and pulse sequence.
- **Data Analysis:** The chemical shifts ( $\delta$ ) in parts per million (ppm), signal multiplicity (singlet, doublet, triplet, etc.), coupling constants (J) in Hertz (Hz), and integration values are analyzed to elucidate the molecular structure.

## 2. Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used, where the sample is placed directly on the crystal. Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between salt plates.
- **Data Acquisition:** The spectrum is recorded over the mid-infrared range (typically  $4000\text{--}400\text{ cm}^{-1}$ ).
- **Data Analysis:** The frequencies of absorption bands are correlated with the presence of specific functional groups within the molecule.

## 3. Mass Spectrometry (MS)

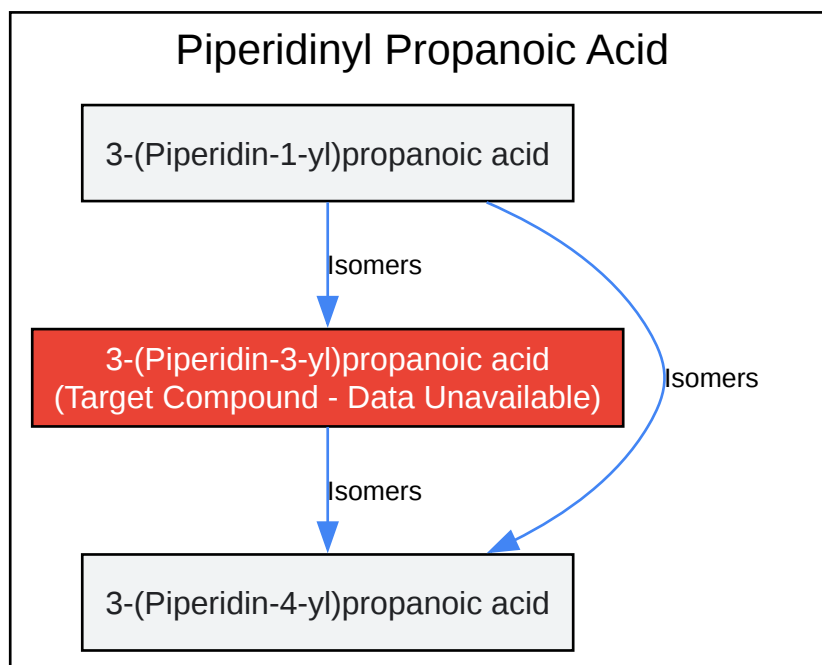
- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC) or Liquid Chromatography (LC), and then ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Analysis:** The resulting mass spectrum shows the relative abundance of ions at different  $m/z$  values. The molecular ion peak provides the molecular weight, and the fragmentation pattern offers clues to the structure of the molecule.

# Visualizations

Logical Relationship of Isomers

The following diagram illustrates the structural relationship between the three isomers of 3-(piperidinyl)propanoic acid.

### Structural Isomers of 3-(Piperidinyl)propanoic Acid



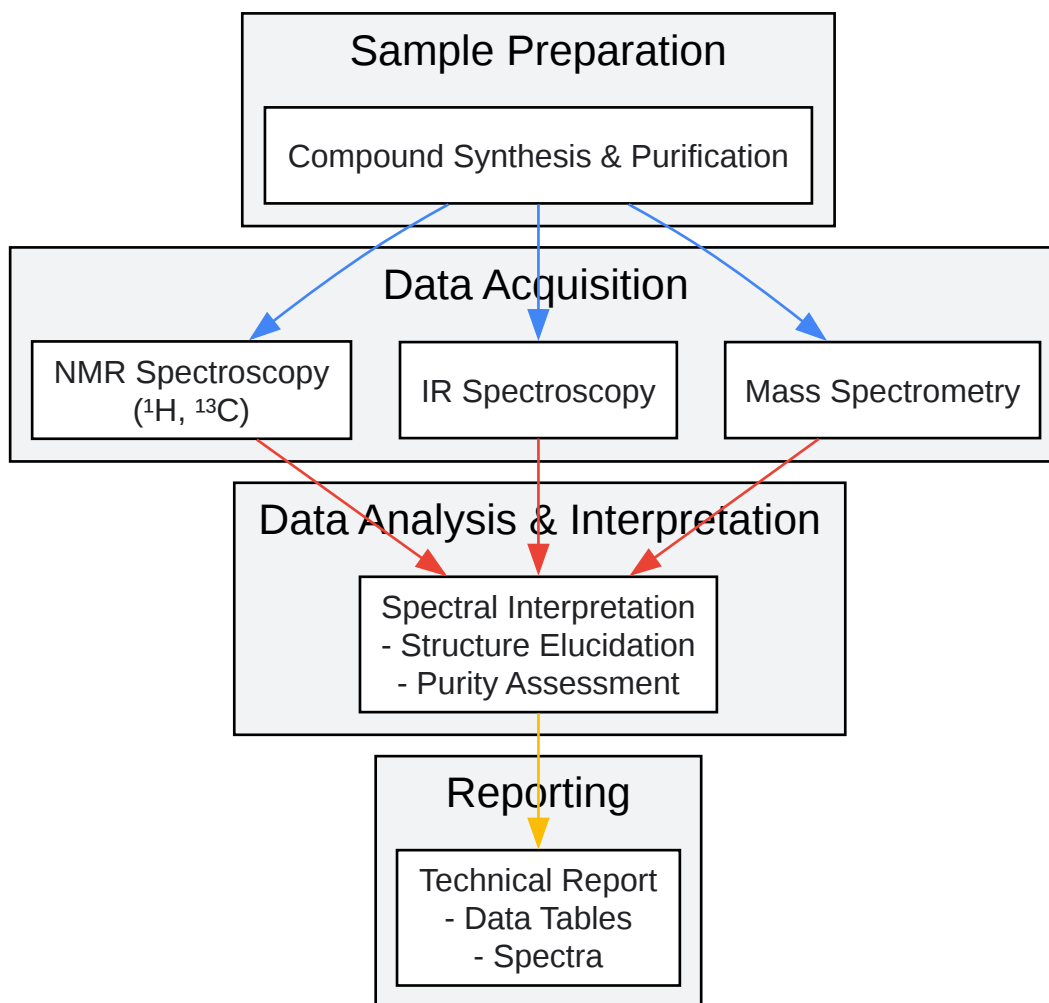
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Caption: Isomeric relationship of piperidinyl propanoic acids.

### General Experimental Workflow for Spectroscopic Analysis

This diagram outlines a typical workflow for the characterization of a chemical compound using spectroscopic methods.

## General Spectroscopic Analysis Workflow



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Caption: Workflow for spectroscopic characterization.

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